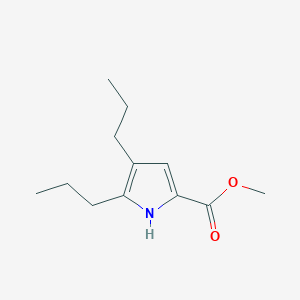![molecular formula C12H11BrN2O3S B14202622 N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide CAS No. 833455-48-4](/img/structure/B14202622.png)
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide is an organic compound that features a bromophenoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide typically involves the reaction of 4-bromophenol with 4-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxypyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where its specific molecular structure is beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenoxy and pyridine groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(4-fluorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(4-methylphenoxy)pyridin-4-yl]methanesulfonamide
Uniqueness
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as drug design or material science.
Eigenschaften
CAS-Nummer |
833455-48-4 |
|---|---|
Molekularformel |
C12H11BrN2O3S |
Molekulargewicht |
343.20 g/mol |
IUPAC-Name |
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)15-11-6-7-14-8-12(11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
POERZTJYPCMFQW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


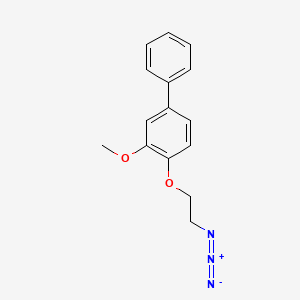
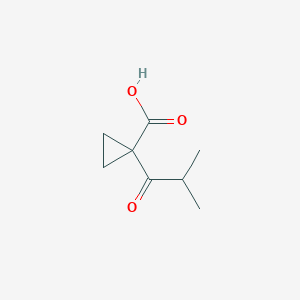
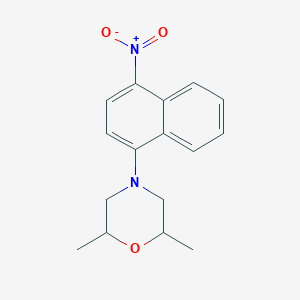
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

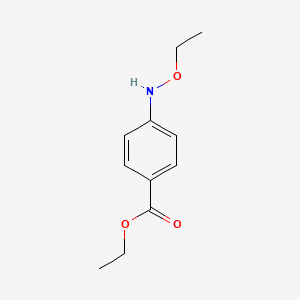
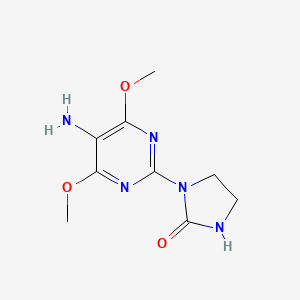
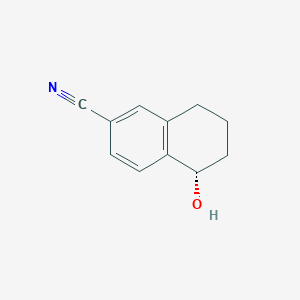
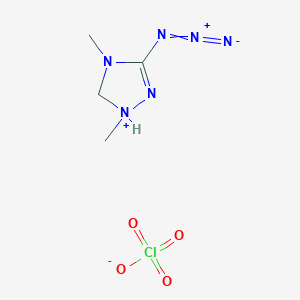
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
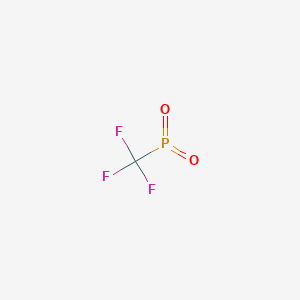
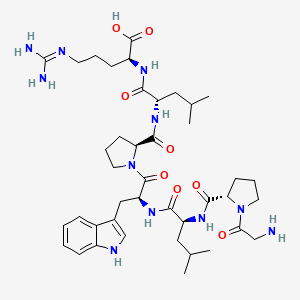
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
